![molecular formula C15H15IO3S B6339353 2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-34-7](/img/structure/B6339353.png)
2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
The compound “2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The thiophene ring is substituted with an iodine atom at the 5-position and an ethyl group at the 2-position . This compound also contains a benzoic acid methyl ester group, which is a carboxylic acid ester derived from benzoic acid and methanol .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . This process is instrumental in synthesizing complex organic structures due to its mild reaction conditions and tolerance for various functional groups. The iodo-thiophene moiety of the compound could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis to form new carbon-carbon bonds.
Organic Semiconductor Synthesis
Thiophene derivatives are known for their role in the advancement of organic semiconductors . The compound’s thiophene ring can contribute to the development of materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmacological Research
Thiophene-based molecules exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , and antimicrobial activities . The compound could be a precursor in the synthesis of biologically active molecules that target specific pathways or receptors in medical research.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound’s structure could be modified to enhance its interaction with metal surfaces, providing protection against corrosion in various industrial applications.
Material Science Applications
The unique electronic properties of thiophene derivatives make them suitable for material science applications . They can be used in the fabrication of advanced materials with specific optical or electrical characteristics.
Catalysis
The iodo and methoxy groups present in the compound can be leveraged in catalytic processes . These functional groups might interact with catalysts to facilitate or enhance chemical reactions, particularly in the development of new catalytic methodologies.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as imidazoles, play a significant role in drug development. The compound could be involved in the synthesis of imidazole derivatives , which have a broad range of biological activities .
Advanced Drug Synthesis
The compound’s potential to form various derivatives makes it a valuable starting material in the synthesis of advanced drugs . Its modification could lead to the creation of new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(5-iodothiophen-2-yl)ethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3S/c1-18-12-5-3-4-10(14(12)15(17)19-2)6-7-11-8-9-13(16)20-11/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOSPULCCMRPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(S2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester |
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